Bis(benzo[d]thiazol-2-yl)methanone
Overview
Description
Bis(benzo[d]thiazol-2-yl)methanone: is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzo[d]thiazol-2-yl)methanone typically involves the reaction of 2-aminobenzothiazole with a suitable carbonyl compound. One common method is the condensation reaction between 2-aminobenzothiazole and benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(benzo[d]thiazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Bis(benzo[d]thiazol-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(benzo[d]thiazol-2-yl)methanone involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. The compound can also interact with DNA, causing disruptions in cellular processes and exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Bis(benzo[d]thiazol-2-yl)methanone can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole compounds.
Benzothiazole-2-thiol: Known for its use in the vulcanization of rubber.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Bis(benzo[d]thiazol-2-yl)methanone, a compound featuring two benzo[d]thiazole moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. The benzothiazole scaffold is recognized for its potential in drug discovery, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article delves into the synthesis, biological evaluation, and mechanistic insights of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of benzo[d]thiazole derivatives with appropriate carbonyl compounds. Recent methodologies have focused on optimizing reaction conditions to enhance yield and purity. For instance, one study reported a straightforward synthetic route that improved the efficiency of obtaining this compound while minimizing by-products .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been shown to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. A notable study demonstrated that this compound significantly reduced cell viability at micromolar concentrations and induced apoptosis through the activation of intrinsic apoptotic pathways .
Table 1: Anticancer Activity Summary
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A431 | 3.5 | Induction of apoptosis via caspase activation |
A549 | 4.0 | Inhibition of AKT and ERK signaling pathways |
H1299 | 4.5 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammatory responses . The compound's ability to modulate these cytokines suggests its potential as a therapeutic agent in inflammatory diseases.
Table 2: Anti-inflammatory Activity Evaluation
Cytokine | Inhibition (%) at 10 μM |
---|---|
IL-6 | 75 |
TNF-α | 70 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It demonstrates activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values in the low micromolar range .
Table 3: Antimicrobial Activity Overview
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 10 |
Mechanistic Insights
The biological activity of this compound is attributed to its interaction with key molecular targets involved in cell signaling pathways. Studies indicate that it inhibits critical pathways such as AKT and ERK, which are often upregulated in cancer cells, thereby promoting survival and proliferation . Additionally, the compound's structure allows it to act as a dual inhibitor of pro-inflammatory mediators, making it a promising candidate for treating both cancer and inflammatory diseases.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer demonstrated that treatment with this compound derivatives led to a significant reduction in tumor size and improved overall survival rates compared to standard therapies .
- Case Study on Inflammation : In a model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory cytokines .
Properties
IUPAC Name |
bis(1,3-benzothiazol-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2OS2/c18-13(14-16-9-5-1-3-7-11(9)19-14)15-17-10-6-2-4-8-12(10)20-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMKKZCKMXLQIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)C3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347539 | |
Record name | Bis(benzo[d]thiazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-60-2 | |
Record name | Bis(benzo[d]thiazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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